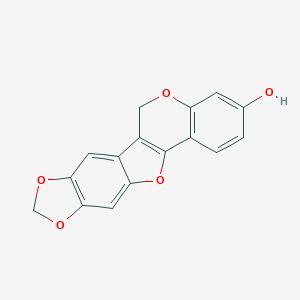

Dehydromaackiain

Description

Dehydromaackiain has been reported in Virgilia oroboides with data available.

Structure

3D Structure

Properties

IUPAC Name |

5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,17H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDMHEXDCIXKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59901-98-3 | |

| Record name | Dehydromaackiain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059901983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROMAACKIAIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2GF25XD75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydromaackiain: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydromaackiain is a naturally occurring pterocarpan, a class of isoflavonoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details a representative experimental protocol for its isolation and purification from plant materials. The methodologies described herein are based on established techniques for the isolation of structurally related pterocarpans from plants within the Leguminosae family, providing a foundational framework for researchers. This document includes tabulated spectroscopic data for the closely related compound, maackiain, as a reference point for characterization, and presents a visual workflow of the isolation process.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Leguminosae (Fabaceae) family. While specific quantitative data on the concentration of this compound in various sources is limited in publicly available literature, several genera are known to produce this and other structurally similar pterocarpans.

Key Plant Sources:

-

Butea superba : The tubers of this plant, native to Thailand and other parts of Southeast Asia, have been identified as a source of various isoflavonoids, including compounds structurally related to this compound.

-

Erythrina species : This genus, commonly known as coral trees, is a rich source of pterocarpans. While specific isolation of this compound is not extensively documented, the presence of a wide array of similar compounds suggests that various Erythrina species are potential sources.

-

Sophora species : Several species within this genus have been investigated for their isoflavonoid content, revealing the presence of numerous pterocarpans.

Experimental Protocols: Isolation of Pterocarpans

The following is a detailed, representative protocol for the isolation of pterocarpans from plant material, adapted from methodologies used for the isolation of similar compounds from Lespedeza bicolor, another member of the Leguminosae family. This protocol can be adapted for the targeted isolation of this compound from its putative natural sources.

Plant Material and Extraction

-

Plant Material Collection and Preparation:

-

Collect the relevant plant part (e.g., roots, stems, or tubers) from a verified source.

-

Thoroughly wash the plant material with distilled water to remove any soil and debris.

-

Air-dry the material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

The powdered plant material (e.g., 1 kg) is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This can be achieved by maceration (soaking the powder in MeOH for 72 hours, with occasional stirring, repeated three times) or by Soxhlet extraction for a more efficient process.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanolic extract in a mixture of water and methanol (e.g., 9:1 v/v).

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical scheme would be:

-

n-hexane to remove non-polar compounds like fats and waxes.

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) to extract compounds of intermediate polarity, where pterocarpans are often found.

-

Ethyl acetate (EtOAc) to isolate more polar compounds.

-

The remaining aqueous layer will contain highly polar molecules.

-

-

Concentrate each fraction using a rotary evaporator. The CH₂Cl₂ or CHCl₃ fraction is the most likely to contain this compound.

-

Chromatographic Purification

-

Column Chromatography (CC):

-

Subject the dried CH₂Cl₂ or CHCl₃ fraction to column chromatography on silica gel (70-230 mesh).

-

The column is typically eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.

-

Collect fractions of a fixed volume (e.g., 50 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the fractions containing the target compound (as indicated by TLC and preliminary analysis) using preparative HPLC.

-

A C18 column is commonly used for the separation of isoflavonoids.

-

The mobile phase is typically a gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Monitor the elution at a suitable UV wavelength (e.g., 280 nm) to detect the pterocarpan chromophore.

-

Collect the peak corresponding to the target compound and concentrate it to yield the purified this compound.

-

Structure Elucidation

The structure of the isolated compound should be confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR experiments (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity of atoms.

Data Presentation: Spectroscopic Data

Due to the limited availability of published spectroscopic data specifically for this compound, the following table presents the ¹H-NMR and ¹³C-NMR data for the structurally similar and well-characterized pterocarpan, maackiain . This data can serve as a valuable reference for the identification and characterization of this compound.

| Maackiain: ¹³C-NMR (125 MHz, DMSO-d₆) | Maackiain: ¹H-NMR (500 MHz, DMSO-d₆) |

| Carbon No. | Chemical Shift (δ, ppm) |

| 2 | 160.7 |

| 3 | 113.1 |

| 4a | 106.4 |

| 6 | 66.2 |

| 6a | 39.5 |

| 7 | 116.3 |

| 8 | 103.8 |

| 9 | 147.8 |

| 10 | 94.1 |

| 11a | 78.6 |

| 12a | 155.8 |

| 1b | 120.9 |

| 4b | 157.0 |

| 7a | 141.5 |

| 10a | 110.0 |

| OCH₂O | 101.0 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a natural source.

Conclusion

This technical guide provides a foundational understanding of the natural sources of this compound and a detailed, adaptable protocol for its isolation and purification. The provided workflow and reference spectroscopic data for a related compound will aid researchers in the successful isolation and characterization of this compound for further investigation into its biological and pharmacological properties. Future research should focus on quantifying the this compound content in various natural sources and publishing its complete spectroscopic data to facilitate its broader study.

Dehydromaackiain: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydromaackiain, a naturally occurring pterocarpan, has emerged as a molecule of significant interest in the field of neuroscience. Identified as a potent activator of the Neurogenin2 (Ngn2) promoter, it plays a crucial role in promoting the differentiation of neural stem cells into neurons. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and the assessment of its bioactivity are presented, alongside an exploration of the signaling pathways it modulates. This document aims to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Chemical Structure and Identification

This compound is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Its chemical structure is formally named 3-Hydroxy-8,9-methylenedioxypterocarp-6a-ene.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 5,7,11,19-tetraoxapentacyclo[10.8.0.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-16-ol[1] |

| Molecular Formula | C₁₆H₁₀O₅[1] |

| Molecular Weight | 282.25 g/mol [1] |

| SMILES | C1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5[1] |

| InChI | InChI=1S/C16H10O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,17H,6-7H2[1] |

| InChIKey | XCDMHEXDCIXKLK-UHFFFAOYSA-N[1] |

| CAS Number | 59901-98-3[1] |

Physicochemical Properties

Experimentally determined physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic assessment. The following table summarizes the available data.

| Property | Value | Source |

| Melting Point | Data not available in the searched literature. | |

| Solubility | Data not available in the searched literature. |

Spectral Data:

Comprehensive spectral analysis is essential for the unambiguous identification and characterization of this compound.

-

¹H and ¹³C NMR: Detailed experimental NMR data for this compound were not found in the available search results.

-

Infrared (IR) Spectroscopy: Specific IR absorption data for this compound were not found in the available search results.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Specific UV-Vis absorption maxima for this compound were not found in the available search results.

Biological Activity: Ngn2 Promoter Activation

This compound has been identified as a potent activator of the Neurogenin2 (Ngn2) promoter. Ngn2 is a basic helix-loop-helix (bHLH) transcription factor that plays a pivotal role in neuronal differentiation. By activating the Ngn2 promoter, this compound promotes the differentiation of neural stem cells into neurons.

Quantitative Activity Data:

| Assay | Cell Line | Concentration | Result |

| Ngn2 Promoter Activity | Neural Stem Cells | 0.5 µM | Dose-dependent increase in Ngn2 promoter activity |

| 1 µM | Dose-dependent increase in Ngn2 promoter activity | ||

| 2 µM | Dose-dependent increase in Ngn2 promoter activity | ||

| 5 µM | High Ngn2 promoter activity |

Signaling Pathways

The precise signaling pathway through which this compound activates the Ngn2 promoter is a subject of ongoing research. Based on the known functions of Ngn2 in neuronal development, a putative pathway can be proposed. Ngn2 is a key downstream target of several signaling pathways involved in neurogenesis, including the Notch and Wnt pathways. It acts as a master regulator, initiating a cascade of gene expression that leads to cell cycle exit and the expression of neuron-specific markers.

Caption: Putative signaling pathway of this compound-induced Ngn2 activation and neuronal differentiation.

Experimental Protocols

Isolation of this compound from Butea superba

A detailed experimental protocol for the isolation of this compound from a natural source was not explicitly found in the searched literature. However, a general workflow can be inferred from studies on the isolation of natural products.

Caption: General workflow for the bioassay-guided isolation of this compound.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., tubers of Butea superba) is extracted with a suitable solvent such as methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components into different fractions.

-

Bioassay-Guided Isolation: Each fraction is tested for its ability to activate the Ngn2 promoter using a reporter gene assay (see Protocol 5.2).

-

Purification: The most active fraction(s) are further purified using high-performance liquid chromatography (HPLC) to isolate the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods (NMR, MS, IR, UV).

Ngn2 Promoter Activity Assay (Luciferase Reporter Assay)

This protocol describes a common method for quantifying the activation of the Ngn2 promoter in response to treatment with this compound.

Materials:

-

Neural stem cells (NSCs)

-

Cell culture medium and supplements

-

Ngn2 promoter-luciferase reporter construct (plasmid)

-

Transfection reagent

-

This compound stock solution

-

Luciferase assay reagent

-

Lysis buffer

-

96-well cell culture plates

-

Luminometer

Methodology:

-

Cell Culture and Transfection:

-

Plate NSCs in a 96-well plate at a suitable density.

-

Transfect the cells with the Ngn2 promoter-luciferase reporter construct using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow the cells to recover and express the reporter gene for 24-48 hours.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the medium from the transfected cells and replace it with the medium containing different concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) or a vehicle control.

-

Incubate the cells for a predetermined period (e.g., 24 hours).

-

-

Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells by adding lysis buffer and incubating for a few minutes.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which in turn reflects the activity of the Ngn2 promoter.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration in each well.

-

Express the results as fold activation over the vehicle control.

-

Caption: Workflow for the Ngn2 promoter luciferase reporter assay.

Conclusion

This compound is a promising natural product with the potential to modulate neuronal differentiation through the activation of the Ngn2 promoter. This guide has summarized the current knowledge of its chemical structure, properties, and biological activity. Further research is warranted to fully elucidate its mechanism of action, establish a comprehensive physicochemical profile, and explore its therapeutic potential for neurodegenerative diseases and regenerative medicine. The provided experimental protocols offer a foundation for researchers to further investigate this intriguing molecule.

References

Dehydromaackiain: A Spectroscopic and Biological Deep Dive for the Research Professional

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and biological significance of dehydromaackiain, a pterocarpan with neurogenic potential. This document summarizes the available nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, outlines relevant experimental methodologies, and visually details its role in the Neurogenin 2 (Ngn2) signaling pathway.

Spectroscopic Data of this compound

Precise spectroscopic data is paramount for the unambiguous identification and characterization of natural products. The following tables summarize the reported ¹H and ¹³C NMR spectroscopic data for this compound. This data is critical for researchers working on the synthesis, isolation, or biological evaluation of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 7.28 | d | 8.5 |

| H-2 | 6.60 | dd | 8.5, 2.4 |

| H-4 | 6.45 | d | 2.4 |

| H-6eq | 4.30 | ddd | 11.2, 5.0, 3.0 |

| H-6ax | 3.65 | t | 11.2 |

| H-6a | 5.50 | d | 6.5 |

| H-7 | 7.85 | s | |

| H-10 | 6.95 | d | 8.2 |

| H-11 | 7.45 | d | 8.2 |

| 3-OCH₃ | 3.85 | s | |

| 9-OCH₃ | 3.90 | s |

Note: Data is compiled from published literature and may vary slightly based on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| 1 | 113.8 |

| 1a | 157.2 |

| 2 | 106.5 |

| 3 | 161.5 |

| 4 | 97.2 |

| 4a | 156.0 |

| 6 | 66.5 |

| 6a | 78.8 |

| 6b | 119.8 |

| 7 | 124.5 |

| 8 | 149.0 |

| 9 | 150.2 |

| 10 | 109.5 |

| 11 | 123.8 |

| 11a | 118.2 |

| 3-OCH₃ | 55.3 |

| 9-OCH₃ | 55.8 |

Note: Data is compiled from published literature and may vary slightly based on the solvent and instrument used.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

While detailed, publicly available mass spectra and infrared spectra for this compound are limited, the following information can be inferred based on its structure and data from related pterocarpans.

-

Mass Spectrometry (Electron Ionization - EI-MS): The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation patterns would likely involve retro-Diels-Alder (RDA) cleavage of the heterocyclic ring system, a characteristic fragmentation pathway for pterocarpans. This would result in fragment ions corresponding to the substituted chromene and benzofuran moieties.

-

Infrared Spectroscopy (FT-IR): The IR spectrum of this compound would exhibit characteristic absorption bands indicating its functional groups. Key expected absorptions include:

-

~3000-2850 cm⁻¹: C-H stretching vibrations of aromatic and aliphatic groups.

-

~1620, 1590, 1500 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~1270, 1030 cm⁻¹: C-O stretching vibrations of the ether linkages.

-

~1160 cm⁻¹: C-O stretching of the methoxy groups.

-

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following sections outline generalized protocols for the isolation and spectroscopic analysis of pterocarpans like this compound.

Isolation of this compound

This compound is a naturally occurring compound and its isolation typically involves the following steps:

Figure 1. General workflow for the isolation of this compound from a plant source.

-

Plant Material Collection and Preparation: The plant material (e.g., roots or stems of Sophora tomentosa) is collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or under reflux.

-

Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing the pterocarpans is further purified using column chromatography techniques, such as silica gel chromatography or Sephadex LH-20 column chromatography.

-

Final Purification: Final purification to obtain pure this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC).

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the structural elucidation of the isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to establish the connectivity of protons and carbons.

Mass Spectrometry (MS): Mass spectra are typically obtained using an electron ionization (EI) or electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Biological Activity and Signaling Pathway

This compound has been identified as a potent activator of the Neurogenin 2 (Ngn2) promoter.[1] Ngn2 is a basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in the differentiation of neural stem cells (NSCs) into neurons.

The activation of the Ngn2 promoter by this compound initiates a signaling cascade that promotes neuronal differentiation. This process is of significant interest in the fields of neuroscience and regenerative medicine for its potential in developing therapies for neurodegenerative diseases.

Figure 2. Signaling pathway of this compound-induced neuronal differentiation via Ngn2 promoter activation.

The proposed mechanism involves the following key steps:

-

Activation of Ngn2 Promoter: this compound directly or indirectly activates the promoter region of the Ngn2 gene.

-

Increased Ngn2 Expression: This leads to an upregulation of Ngn2 protein expression within the neural stem cells.

-

Activation of Pro-neural Genes: Ngn2, as a transcription factor, then binds to the regulatory regions of downstream pro-neural genes, such as NeuroD, initiating their transcription.

-

Neuronal Differentiation: The expression of these pro-neural genes drives the differentiation of the neural stem cells into mature neurons, characterized by the development of neurites and the expression of neuronal markers.

This technical guide provides a foundational resource for researchers engaged in the study of this compound. The detailed spectroscopic data and experimental protocols will aid in the identification and handling of this compound, while the elucidation of its biological activity and signaling pathway opens avenues for further investigation into its therapeutic potential.

References

Dehydromaackiain: A Technical Overview of Its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydromaackiain is a naturally occurring pterocarpan, a class of isoflavonoids known for a variety of biological activities. While research into the broader pterocarpan class has revealed potential anticancer, anti-inflammatory, and neuroprotective properties, specific scientific investigation into this compound has been limited. This technical guide synthesizes the currently available information on the biological activity of this compound, focusing on its established role as a neurogenic agent. Due to the nascent stage of research on this particular compound, this guide also highlights the general activities of the pterocarpan class to provide a contextual framework for future investigation.

Core Biological Activity: Neurogenesis

The most definitive biological activity attributed to this compound is its role as a potent activator of the Neurogenin2 (Ngn2) promoter.[1] Ngn2 is a proneural basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in inducing neuronal differentiation. By activating the Ngn2 promoter, this compound promotes the differentiation of neural stem cells into neurons.[1]

Quantitative Data

The available quantitative data on the neurogenic activity of this compound is currently limited to dose-dependent observations from in vitro studies.

| Biological Activity | Assay System | Effective Concentrations | Reference |

| Ngn2 Promoter Activation | Neural Stem Cells | 0.5, 1, 2, 5 µM (dose-dependent increase in activity) | [1] |

Note: This data originates from a commercial supplier and has not been independently verified in peer-reviewed scientific literature.

Experimental Protocols

Detailed experimental protocols for the Ngn2 promoter activation assays are not publicly available at this time. A generalized workflow for such an assay is provided below for illustrative purposes.

Generalized Ngn2 Promoter Assay Workflow

A generalized workflow for a reporter gene assay to assess Ngn2 promoter activity.

Signaling Pathways

The precise signaling pathways through which this compound activates the Ngn2 promoter have not been elucidated in the available literature. A putative pathway is illustrated below, highlighting the expected downstream effects of Ngn2 activation.

Putative Signaling Pathway for this compound-Induced Neuronal Differentiation

Proposed mechanism of this compound-induced neuronal differentiation via Ngn2.

Context from the Pterocarpan Class

Given the limited specific data on this compound, it is informative to consider the broader biological activities of the pterocarpan class of compounds. These activities, which have been reported for various pterocarpan derivatives, suggest potential avenues for future research into this compound.

-

Anticancer Activity: Many pterocarpans have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways implicated in cancer progression.

-

Anti-inflammatory Activity: Several pterocarpans exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. Their mechanisms can involve the modulation of signaling pathways like NF-κB and MAPK.

-

Neuroprotective Effects: Beyond the neurogenic activity of this compound, other pterocarpans have shown neuroprotective effects in models of neurodegenerative diseases. These effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.

Future Directions

The current understanding of this compound's biological activity is in its infancy. To fully elucidate its therapeutic potential, further research is critically needed in the following areas:

-

Verification of Neurogenic Activity: Independent, peer-reviewed studies are required to confirm and expand upon the initial findings of Ngn2 promoter activation and neuronal differentiation.

-

Exploration of Other Biological Activities: Screening of this compound for anticancer, anti-inflammatory, antioxidant, and other biological activities is warranted based on the known properties of the pterocarpan class.

-

Mechanism of Action Studies: In-depth investigation into the specific signaling pathways modulated by this compound is essential to understand its molecular mechanisms.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

Conclusion

This compound is a pterocarpan with demonstrated activity as a potent Ngn2 promoter activator, highlighting its potential in the field of regenerative neurology. However, a comprehensive understanding of its biological activity profile remains largely unexplored. The broader activities of the pterocarpan class suggest that this compound may possess a wider range of therapeutic applications. This technical guide serves as a summary of the current knowledge and a call for further rigorous scientific investigation to unlock the full potential of this natural compound.

References

Dehydromaackiain: A Novel Pterocarpan for Advancing Neural Stem Cell Differentiation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neural stem cells (NSCs) hold immense promise for regenerative medicine and drug discovery, yet precise control over their differentiation into specific neuronal lineages remains a significant challenge. This technical guide explores the role of Dehydromaackiain, a naturally occurring pterocarpan, in promoting neuronal differentiation. Evidence indicates that this compound acts as a potent activator of the Neurogenin2 (Ngn2) promoter, a master regulator of neurogenesis. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further research and development of this compound as a tool for neural regeneration and neurological disease modeling.

Introduction to this compound and Neural Stem Cell Differentiation

This compound is a pterocarpan, a class of isoflavonoids, isolated from the plant Butea superba.[1] Pterocarpans are known for their diverse biological activities. Recent findings have identified this compound as a significant promoter of neuronal differentiation through the activation of Neurogenin2 (Ngn2).[1]

Neural stem cells are self-renewing, multipotent cells that can differentiate into the primary cell types of the central nervous system: neurons, astrocytes, and oligodendrocytes. The directed differentiation of NSCs into neurons is a critical process for the development of therapeutic strategies for neurodegenerative diseases and for creating accurate in vitro models of neural function and disease.

The differentiation of NSCs is tightly regulated by a complex interplay of intrinsic and extrinsic factors. Key among the intrinsic factors are basic helix-loop-helix (bHLH) transcription factors, such as Ngn2. Ngn2 is a proneural transcription factor that plays a pivotal role in specifying a neuronal fate and promoting the differentiation of NSCs into neurons, particularly those of the glutamatergic lineage.[2][3] Molecules that can selectively activate the Ngn2 pathway, such as this compound, are therefore of significant interest to the research and drug development community.

Quantitative Data: Efficacy of this compound in Ngn2 Promoter Activation

A key study investigating natural compounds for their ability to induce neuronal differentiation identified this compound as a potent activator of the Ngn2 promoter. The following table summarizes the quantitative results from a luciferase reporter gene assay in C3H10T1/2 cells, demonstrating the dose-dependent effect of this compound on Ngn2 promoter activity.

| Compound | Concentration (µM) | Ngn2 Promoter Activity (Fold Change vs. Control) |

| This compound | 5 | 1.8 - 2.8 |

Table 1: Quantitative analysis of this compound's effect on Ngn2 promoter activity. Data extracted from a study on Ngn2 promoter activators from Butea superba.[1]

Signaling Pathways

The Neurogenin2 (Ngn2) Signaling Pathway

This compound's primary mechanism of action in promoting neuronal differentiation is through the activation of the Ngn2 promoter. The Ngn2 signaling cascade is a well-characterized pathway in neurogenesis.

As depicted in Figure 1, this compound activates the Ngn2 promoter, leading to the transcription and translation of the Ngn2 protein. As a bHLH transcription factor, Ngn2 then activates a cascade of downstream pro-neural genes, such as NeuroD and Tbr1, which are essential for neuronal fate specification and maturation.[3] Concurrently, Ngn2 actively suppresses alternative cell fates by inhibiting signaling pathways that promote glial differentiation, such as the STAT pathway, and by sequestering transcription complexes like CBP-Smad1 that are required for astrogliogenesis.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of this compound in neural stem cell differentiation.

Ngn2 Promoter Activity Assay (Luciferase Reporter Assay)

This protocol is designed to quantify the activation of the Ngn2 promoter by this compound.

Methodology:

-

Cell Culture: Plate C3H10T1/2 cells or neural stem cells in a 24-well plate at a density of 5 x 104 cells per well.

-

Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid containing the Ngn2 promoter and a Renilla luciferase plasmid (e.g., pRL-TK) for normalization using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.5, 1, 2, 5 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold change relative to the vehicle-treated control group.

In Vitro Neural Stem Cell Differentiation Assay

This protocol outlines the induction of neuronal differentiation from NSCs using this compound.

Methodology:

-

NSC Plating: Plate NSCs on a poly-L-ornithine and laminin-coated culture dish in NSC proliferation medium.

-

Differentiation Induction: To induce differentiation, switch the proliferation medium to a basal differentiation medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).

-

Treatment: Add this compound to the differentiation medium at the desired final concentration (e.g., 5 µM). Include a vehicle-treated control group.

-

Culture Maintenance: Culture the cells for 7-14 days, replacing half of the medium with fresh differentiation medium containing this compound or vehicle every 2-3 days.

-

Analysis: After the differentiation period, the cells can be fixed and analyzed by immunocytochemistry for the expression of neuronal markers.

Immunocytochemistry for Neuronal Markers

This protocol is for the visualization and quantification of neuronal differentiation.

Methodology:

-

Fixation: Fix the differentiated cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against neuronal markers overnight at 4°C.

-

Early Neuronal Marker: β-III tubulin (Tuj1)

-

Mature Neuronal Marker: Microtubule-associated protein 2 (MAP2)

-

-

Secondary Antibody Incubation: After washing with PBS, incubate the cells with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the percentage of differentiated neurons by counting the number of Tuj1- or MAP2-positive cells relative to the total number of DAPI-stained nuclei.

Quantitative Real-Time PCR (qPCR) for Proneural Gene Expression

This protocol is for quantifying the expression of Ngn2 and its downstream target genes.

Methodology:

-

RNA Extraction: Extract total RNA from NSC cultures treated with this compound or vehicle at various time points (e.g., 24, 48, 72 hours) using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes for the following target genes: Ngn2, NeuroD1, NeuroD2, and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as a fold change relative to the vehicle-treated control.

Conclusion and Future Directions

This compound has emerged as a promising small molecule for promoting the neuronal differentiation of neural stem cells through the activation of the Ngn2 promoter. The data presented in this guide provide a strong rationale for its further investigation as a tool for both basic research and therapeutic development.

Future research should focus on a more detailed characterization of the neuronal subtypes generated by this compound-induced differentiation. Furthermore, in vivo studies are warranted to assess the efficacy of this compound in promoting neurogenesis and functional recovery in animal models of neurological disorders. The development of more potent and selective analogs of this compound could also be a valuable avenue for drug discovery efforts in the field of regenerative neurology.

References

- 1. Naturally occurring Ngn2 promoter activators from Butea superba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Making neurons, made easy: The use of Neurogenin-2 in neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making neurons, made easy: The use of Neurogenin-2 in neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurogenin promotes neurogenesis and inhibits glial differentiation by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydromaackiain: A Technical Guide on its Discovery, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydromaackiain, a naturally occurring pterocarpan, has emerged as a molecule of significant interest in the field of neuroscience due to its potent activity as a Neurogenin2 (Ngn2) promoter activator. This technical guide provides a comprehensive overview of the discovery, history, and biological activity of this compound. It details its isolation, quantitative biological data, and the experimental protocols used to elucidate its function. Furthermore, this document presents a putative signaling pathway for its neurogenic effects and explores its potential for therapeutic applications in neuroregeneration and neurodegenerative diseases. While the complete chemical synthesis of this compound has not been reported, its isolation from natural sources and its compelling biological profile warrant further investigation for drug development.

Discovery and History

Chemical Properties

This compound is classified as a pterocarpan, a class of isoflavonoids. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₀O₅ |

| Molecular Weight | 282.25 g/mol |

| IUPAC Name | 3-hydroxy-8,9-methylenedioxypterocarp-6-ene |

| PubChem CID | 100970 |

Biological Activity: Ngn2 Promoter Activation and Neurogenesis

The primary biological activity of this compound identified to date is its potent activation of the Neurogenin2 (Ngn2) promoter.[1] Ngn2 is a basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in specifying neuronal fate and promoting the differentiation of neural stem cells (NSCs) into neurons.

Quantitative Data

The following table summarizes the reported quantitative data on the biological activity of this compound.

| Biological Activity | Assay System | Concentration | Result | Reference |

| Ngn2 Promoter Activation | Luciferase reporter gene assay in C3H10T1/2 cells | 5 µM | 1.8–2.8 times higher activity compared to control | [1] |

| Neurite Outgrowth | C17.2 neural stem cells | Not specified for this compound | Promotion of neurite outgrowth observed with other active compounds from the same screen | [1] |

Experimental Protocols

Ngn2 Promoter Luciferase Reporter Gene Assay

This protocol is a generalized procedure based on the methodology described for screening Ngn2 promoter activators.[1]

Objective: To quantify the activation of the Ngn2 promoter by this compound.

Materials:

-

C3H10T1/2 mesenchymal stem cells

-

Ngn2 promoter-luciferase reporter construct (e.g., pGL3-Ngn2p)

-

Control vector (e.g., pRL-TK for normalization)

-

Lipofectamine 2000 or other suitable transfection reagent

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

This compound stock solution (in DMSO)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture C3H10T1/2 cells in DMEM supplemented with 10% FBS.

-

Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the Ngn2 promoter-luciferase reporter construct and the control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) or vehicle control (DMSO).

-

-

Luciferase Assay:

-

After 24-48 hours of incubation with the compound, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Express the results as fold activation relative to the vehicle control.

-

Neurite Outgrowth Assay

This is a representative protocol for assessing the effect of this compound on neurite outgrowth in a neural stem cell line.

Objective: To determine if this compound promotes the morphological differentiation of neural stem cells into neurons.

Materials:

-

C17.2 neural stem cells

-

DMEM/F12 medium

-

FBS and/or other supplements for NSC culture and differentiation

-

This compound stock solution (in DMSO)

-

Poly-D-lysine or other suitable coating for culture plates

-

Primary antibodies against neuronal markers (e.g., β-III tubulin, MAP2)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope and imaging software

Procedure:

-

Cell Plating:

-

Coat culture plates (e.g., 96-well) with poly-D-lysine.

-

Seed C17.2 cells at an appropriate density in differentiation medium.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the cells for a period sufficient to allow for neurite extension (e.g., 3-7 days).

-

-

Immunocytochemistry:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific binding sites.

-

Incubate with primary antibodies against neuronal markers.

-

Incubate with fluorescently labeled secondary antibodies and DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).

-

Signaling Pathways

The primary mechanism of action of this compound is the activation of the Ngn2 promoter. The putative signaling pathway initiated by this compound leading to neuronal differentiation is depicted below.

Caption: Putative signaling pathway of this compound-induced neuronal differentiation.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of Ngn2 promoter activators like this compound.

Caption: Experimental workflow for identifying and characterizing Ngn2 activators.

Conclusion and Future Directions

This compound is a promising natural product with the ability to promote neuronal differentiation through the activation of the Ngn2 promoter. Its discovery highlights the potential of natural product screening for identifying novel therapeutic leads for neurological disorders. Key areas for future research include:

-

Elucidation of the direct molecular target: Identifying the specific receptor or intracellular protein that this compound binds to will be crucial for understanding its precise mechanism of action.

-

Total chemical synthesis: The development of a synthetic route for this compound would enable the production of larger quantities for further studies and the generation of analogs with improved potency and pharmacokinetic properties.

-

In vivo studies: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases or neural injury is a critical next step to assess its therapeutic potential.

-

Investigation of downstream signaling: A more detailed analysis of the downstream targets of Ngn2 activation by this compound will provide a more complete picture of its effects on neuronal development and function.

References

Pterocarpan class of compounds and their significance

An In-depth Technical Guide to the Pterocarpan Class of Compounds: From Biological Significance to Therapeutic Potential

Abstract

Pterocarpans represent a significant class of isoflavonoids, characterized by a tetracyclic ring system that forms a benzofuran-benzopyran core.[1] Primarily found in the Fabaceae (legume) family, these compounds are often synthesized by plants as phytoalexins in response to environmental stressors like microbial infections.[1][2][3] Over the past few decades, pterocarpans have garnered substantial interest from the scientific community due to their broad spectrum of pharmacological activities. These include potent anti-tumor, anti-microbial, anti-inflammatory, and phytoestrogenic effects.[1][4][5] This technical guide provides a comprehensive overview of the pterocarpan class of compounds, detailing their biological significance, mechanisms of action, and therapeutic potential. It summarizes key quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes the complex biological pathways they modulate, serving as a critical resource for researchers, scientists, and professionals in drug development.

Introduction to Pterocarpans

Pterocarpans are the second largest group of natural isoflavonoids and are distinguished by their unique, rigid tetracyclic structure with two chiral centers, leading to possible stereoisomers.[2] They are considered protective substances produced by the chemical defense systems of plants.[4][5] While over 144 pterocarpans were identified before 2006, an additional 89 have been reported between 2006 and 2020, showcasing novel and complex stereostructures.[4] Their biosynthesis in plants originates from the isoflavonoid pathway, with the final ring-closure step, catalyzed by pterocarpan synthase (PTS), being crucial for determining the compound's stereochemistry and subsequent biological activity.[3][6]

Biological Activities and Therapeutic Significance

Pterocarpans exhibit a wide array of biological activities, making them promising lead molecules for drug discovery.

Anticancer Activity

Pterocarpans have demonstrated significant cytotoxic activity against a variety of cancer cell lines, including those of the breast, leukemia, cervix, lung, and colon.[1][7][8] Their anticancer effects are often mediated through the induction of apoptosis, cell cycle arrest, and modulation of key cancer signaling pathways.[7][9][10]

-

LQB-118 (Pterocarpanquinone): This synthetic derivative induces cell death in numerous human cancer cell lines, including those exhibiting multidrug resistance (MDR).[11] It has been shown to be more sensitive to leukemic cells than solid tumor cells and affects the growth of melanoma and prostate cancer in vivo.[11]

-

2,3,9-trimethoxypterocarpan: This compound was found to be the most potent among a series of tested pterocarpans, inducing persistent mitotic arrest at the prometaphase stage in breast cancer cell lines by blocking centrosome segregation.[7]

-

Medicarpin: A well-studied pterocarpan, medicarpin induces apoptosis by inhibiting the pro-survival AKT/Bcl2 pathway.[9]

-

Indigocarpan: This compound shows antiproliferative activity by inducing the caspase-dependent apoptosis pathway in human cancer cells.[10]

Antimicrobial and Antifungal Activity

As phytoalexins, a primary role of pterocarpans in nature is defense against pathogens. This translates to significant antimicrobial and antifungal properties.[2] They can be bactericidal or bacteriostatic, with particular efficacy against Gram-positive bacteria.[2][12] The presence of free hydroxyl groups and high lipophilicity, often enhanced by prenyl groups, appear to be important for strong antibacterial activity.[2][12]

-

Erycristagallin: Isolated from African Erythrina species, this compound shows potent activity against Staphylococcus strains, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.39-1.56 µg/ml.[13]

-

Erybraedins A and B: These compounds exhibit strong activity against Streptococcus strains, with MIC values in the range of 0.78-1.56 µg/ml.[13]

-

Pterostilbene: While technically a stilbenoid, its name derives from Pterocarpus species. It has been shown to inhibit Staphylococcus epidermidis biofilm formation and can enhance the action of conventional antibiotics like erythromycin and tetracycline.[14]

Anti-inflammatory Activity

Several pterocarpans have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators.[15][16]

-

LQB-118: In addition to its anticancer effects, this compound strongly inhibits the release of TNF-α and has shown anti-inflammatory activity in a lipopolysaccharide (LPS)-induced lung inflammation mouse model.[11][16]

-

Crotafurans A and B: Isolated from Crotalaria pallida, these compounds significantly inhibit nitric oxide (NO) production in LPS-stimulated macrophages.[17] Crotafuran A also inhibits the release of β-glucuronidase and lysozyme from neutrophils.[17]

Other Biological Activities

The pharmacological profile of pterocarpans extends to other significant areas:

-

Enzyme Inhibition: Pterocarpans can inhibit various enzymes, including neuraminidase, protein tyrosine phosphatase 1B (PTP1B), and α-glycosidase.[1][18] Prenylated pterocarpans from Erythrina abyssinica showed significant inhibitory effects on neuraminidases from Clostridium perfringens and Vibrio cholerae.[18]

-

Phytoestrogenic Effects: Due to their structural similarity to estradiol, some pterocarpans can bind to estrogen receptors (ERs), acting as selective estrogen receptor modulators (SERMs).[19][20] This can lead to biphasic effects; for instance, (8,9)-furanyl-pterocarpan-3-ol (FPC) exhibits estrogenic proliferative effects at low concentrations (<20 µmol/L) and growth inhibition at higher concentrations on T47D breast cancer cells.[21]

Mechanisms of Action

The diverse biological activities of pterocarpans are rooted in their ability to modulate multiple cellular signaling pathways.

Anticancer Signaling Pathways

Pterocarpans interfere with cancer cell proliferation and survival through several mechanisms. A notable example is the inhibition of the PI3K/AKT pathway, a central node for cell growth and survival that is frequently dysregulated in cancer. Medicarpin has been shown to target this pathway, leading to the downstream suppression of anti-apoptotic proteins like Bcl-2 and promoting programmed cell death.[9]

Anti-inflammatory Signaling Pathways

The anti-inflammatory action of pterocarpans often involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB and allow NF-κB to translocate to the nucleus, where it induces the expression of inflammatory genes like TNF-α and iNOS (which produces NO). The pterocarpanquinone LQB-118 has been shown to inhibit the nuclear translocation of NF-κB, thereby blocking this inflammatory cascade.[11]

Quantitative Data on Pterocarpan Activity

The potency of pterocarpans has been quantified in numerous studies. The following tables summarize key inhibitory and cytotoxic concentrations against various targets.

Table 1: Anticancer Activity of Selected Pterocarpans

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| (-)-Tonkinensine B | HeLa (Cervical Carcinoma) | IC50 | 24.3 µM | [10] |

| (-)-Tonkinensine B | MDA-MB-231 (Breast Cancer) | IC50 | 48.9 µM | [10] |

| Sophopterocarpan A | MCF-7 (Breast Cancer) | IC50 | 29.36 µM | [22] |

| LQB-118 | Various Cancer Cell Lines | Cytotoxicity | µM range | [11] |

| (-)-11-Azamedicarpin | HL-60 (Leukemia) | Cell Survival | 27% at 200 µM |[10] |

Table 2: Anti-inflammatory Activity of Selected Pterocarpans

| Compound | Assay Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Crotafuran A | NO Production (RAW 264.7 cells) | IC50 | 23.0 ± 1.0 µM | [17] |

| Crotafuran B | NO Production (RAW 264.7 cells) | IC50 | 19.0 ± 0.2 µM | [17] |

| Crotafuran B | NO Production (N9 microglial cells) | IC50 | 9.4 ± 0.9 µM | [17] |

| Crotafuran A | β-glucuronidase release (Neutrophils) | IC50 | 7.8 ± 1.4 µM | [17] |

| Crotafuran A | Lysozyme release (Neutrophils) | IC50 | 9.5 ± 2.1 µM |[17] |

Table 3: Antimicrobial Activity of Selected Pterocarpans

| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Erycristagallin | Staphylococcus aureus (incl. MRSA, VRSA) | MIC | 0.39 - 1.56 | [13] |

| Erythrabyssin II | Streptococcus strains | MIC | 0.78 - 1.56 | [13] |

| Erybraedin A | Streptococcus strains | MIC | 0.78 - 1.56 | [13] |

| 3,9-dihydroxypterocarpan | Staphylococcus aureus | MIC | 1.56 | [12] |

| Erythrabyssin II | Mycobacterium smegmatis | MIC | 3.12 |[12] |

Experimental Protocols

General Workflow for Pterocarpan Isolation and Bioactivity Screening

The discovery of novel pterocarpans often follows a systematic workflow from plant collection to bioassay validation. Modern dereplication strategies like LC-MS/MS-based molecular networking can significantly accelerate the identification of new compounds.[23]

References

- 1. Pterocarpan scaffold: A natural lead molecule with diverse pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pterocarpans-interesting-natural-products-with-antifungal-activity-and-other-biological-properties - Ask this paper | Bohrium [bohrium.com]

- 3. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pterocarpans induce tumor cell death through persistent mitotic arrest during prometaphase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Insights into the Biological Evaluation of Pterocarpanquinones and Carbapterocarpans with Anti-tumor Activity against MDR Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tjpps.org [tjpps.org]

- 13. researchgate.net [researchgate.net]

- 14. Antibiofilm agent pterostilbene is able to enhance antibiotics action against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anti-inflammatory properties of pterocarpanquinone LQB-118 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory constituents and new pterocarpanoid of Crotalaria pallida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prenylated pterocarpans as bacterial neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phytoestrogens and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Prenylated isoflavonoids from plants as selective estrogen receptor modulators (phytoSERMs) - Food & Function (RSC Publishing) [pubs.rsc.org]

- 21. Combination of low-concentration of novel phytoestrogen (8,9)-furanyl-pterocarpan-3-ol from Pachyrhizus erosus attenuated tamoxifen-associated growth inhibition on breast cancer T47D cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Dehydromaackiain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydromaackiain, a pterocarpan phytoalexin, has garnered significant interest in the scientific community due to its diverse biological activities, including antifungal, anti-inflammatory, and potential anticancer properties. The development of efficient and scalable synthetic routes to access this natural product and its analogs is crucial for further pharmacological evaluation and drug discovery efforts. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound, focusing on a common and effective strategy involving the reductive cyclization of a 2'-hydroxyisoflavone precursor. The presented methodologies are intended to serve as a practical guide for researchers in organic and medicinal chemistry.

Overview of Synthetic Strategies

The chemical synthesis of pterocarpans, including this compound, has been approached through various methodologies. A prevalent and biomimetically inspired strategy involves the construction of the characteristic tetracyclic ring system from a C6-C3-C6 isoflavonoid precursor. Key synthetic transformations often include:

-

Formation of a 2'-Hydroxyisoflavone Core: This is a critical intermediate that possesses the necessary functionalities for the subsequent cyclization to form the pterocarpan skeleton.

-

Reductive Cyclization: The isoflavone is typically reduced to an isoflavan-4-ol, which then undergoes an acid-catalyzed intramolecular cyclization (dehydration) to furnish the pterocarpan ring system.

-

Introduction of the Pterocarpene Double Bond: Dehydration of the resulting pterocarpan-6a-ol or a related intermediate can introduce the characteristic double bond found in this compound.

This document will focus on a detailed protocol for the synthesis of this compound starting from a readily accessible 2'-hydroxyisoflavone.

Synthesis of this compound from 7-Hydroxy-2',3'-methylenedioxyisoflavone

This synthetic approach comprises two main stages: the reduction of the isoflavone to the corresponding isoflavan-4-ol and its subsequent acid-catalyzed dehydrative cyclization to yield this compound.

Quantitative Data Summary

| Step | Reaction | Starting Material | Reagent(s) | Solvent(s) | Conditions | Product | Yield (%) |

| 1 | Reduction of Isoflavone | 7-Hydroxy-2',3'-methylenedioxyisoflavone | Sodium borohydride (NaBH₄) | Ethanol | Room Temperature, 2 hours | 7-Hydroxy-2',3'-methylenedioxyisoflavan-4-ol | ~90% |

| 2 | Dehydrative Cyclization | 7-Hydroxy-2',3'-methylenedioxyisoflavan-4-ol | p-Toluenesulfonic acid (PTSA) | Benzene | Reflux, 3 hours | This compound | ~85% |

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-2',3'-methylenedioxyisoflavan-4-ol

-

Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of 7-hydroxy-2',3'-methylenedioxyisoflavone in 50 mL of absolute ethanol.

-

Addition of Reducing Agent: To the stirred solution, add 0.5 g of sodium borohydride (NaBH₄) portion-wise over 15 minutes. The addition is exothermic, and the flask may be cooled in an ice bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The product spot should have a lower Rf value than the starting material.

-

Work-up:

-

After the reaction is complete, carefully add 10 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 7-hydroxy-2',3'-methylenedioxyisoflavan-4-ol as a white solid.

-

Step 2: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 0.5 g of 7-hydroxy-2',3'-methylenedioxyisoflavan-4-ol in 50 mL of dry benzene.

-

Addition of Catalyst: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (approximately 50 mg) to the solution.

-

Dehydration: Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Continue refluxing for 3 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC using a mobile phase of ethyl acetate/hexane (1:4). The product, this compound, will have a higher Rf value than the starting material.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the benzene solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 30 mL) to neutralize the PTSA, followed by a wash with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the drying agent and remove the benzene under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a crystalline solid.

-

Visualizations

Synthetic Pathway for this compound

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Sodium borohydride is a reactive reducing agent and should be handled with care. It reacts with water and acids to produce flammable hydrogen gas.

-

Benzene is a known carcinogen and should be handled with extreme caution. Use of a less toxic solvent like toluene is a possible alternative, though reaction conditions may need to be re-optimized.

-

p-Toluenesulfonic acid is corrosive and should be handled with care.

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment of the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the carbon skeleton.

-

MS (Mass Spectrometry): To confirm the molecular weight.

-

Melting Point: To assess purity.

This comprehensive guide provides a foundational protocol for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and potential modifications to this synthetic route.

Application Notes and Protocols for Dehydromaackiain in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Dehydromaackiain, a pterocarpan isoflavonoid, in various cell culture experiments. The protocols detailed below are based on existing research on this compound and its close structural analogs, such as Dehydrocrenatidine. Due to the limited availability of specific protocols for this compound, the provided methodologies may require optimization for your specific cell lines and experimental conditions.

Overview of this compound Applications

This compound has demonstrated significant biological activity in two primary areas:

-

Oncology Research: As an inducer of apoptosis in various cancer cell lines. Its mechanism of action is primarily linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the JNK and ERK pathways.

-

Neuroscience Research: As a potent activator of the Neurogenin2 (Ngn2) promoter, it promotes the differentiation of neural stem cells into neurons.[1]

Additionally, based on the activities of structurally related compounds, this compound may possess anti-inflammatory properties , potentially through the inhibition of the NF-κB signaling pathway.

Anti-Cancer Applications: Induction of Apoptosis

This compound and its analogs have been shown to induce apoptosis in a variety of cancer cell lines. The following protocols are primarily based on studies conducted with Dehydrocrenatidine.

Experimental Workflow for Cancer Cell Studies

Caption: Workflow for investigating the anti-cancer effects of this compound.

Quantitative Data: IC50 Values of this compound Analogs

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| Dehydrocrenatidine | NPC-039 (Nasopharyngeal Carcinoma) | MTT | 25.8 ± 1.5 (48h) | |

| Dehydrocrenatidine | NPC-BM (Nasopharyngeal Carcinoma) | MTT | 34.2 ± 2.1 (48h) | |

| Dehydrocrenatidine | RPMI-2650 (Head and Neck Squamous Cell Carcinoma) | MTT | 41.5 ± 2.8 (48h) | |

| trans-dehydrocrotonin | V79 (Fibroblast) | NRU | 253 | [2] |

| trans-dehydrocrotonin | V79 (Fibroblast) | MTT | 360 | [2] |

| trans-dehydrocrotonin | Rat Hepatocytes | MTT | 8 | [2] |

| trans-dehydrocrotonin | Rat Hepatocytes | DNA | 300 | [2] |

| trans-dehydrocrotonin | Rat Hepatocytes | NRU | 400 | [2] |

Experimental Protocols

a) Cell Viability Assay (MTT Protocol)

This protocol is used to assess the cytotoxic effects of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

b) Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the number of apoptotic and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well. After 24 hours, treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

c) Western Blot Analysis for MAPK Signaling

This protocol is to investigate the effect of this compound on the phosphorylation of key proteins in the JNK and ERK pathways.

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of JNK and ERK overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

Caption: this compound-induced apoptosis signaling pathway.

Neuroscience Applications: Neuronal Differentiation

This compound has been identified as an activator of the Neurogenin2 (Ngn2) promoter, a key transcription factor in neuronal development.[1]

Experimental Workflow for Neuronal Differentiation

Caption: Workflow for this compound-induced neuronal differentiation.

Quantitative Data: Ngn2 Promoter Activation

| Compound | Concentration (µM) | Ngn2 Promoter Activity (Fold Increase) | Cell Line | Reference |

| This compound | 5 | 1.8 - 2.8 | C3H10T1/2 | [1] |

Experimental Protocol

a) Ngn2 Promoter Reporter Assay

This assay is used to confirm the activation of the Ngn2 promoter by this compound.

-

Cell Transfection: Co-transfect C3H10T1/2 cells with an Ngn2 promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: After 24 hours, treat the cells with this compound (e.g., 5 µM).

-

Luciferase Assay: After 24-48 hours of treatment, measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold change in Ngn2 promoter activity.

b) Neuronal Differentiation Protocol

-

NSC Plating: Plate neural stem cells (e.g., C17.2) on poly-L-ornithine and fibronectin-coated plates in a serum-free differentiation medium.

-

Treatment: Add this compound to the differentiation medium at a concentration of approximately 5 µM.

-

Incubation: Culture the cells for 5-7 days, changing the medium with fresh this compound every 2-3 days.

-

Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for neuronal markers such as β-III tubulin (Tuj1) and NeuN to visualize and quantify neuronal differentiation.

Potential Anti-Inflammatory Applications

While direct evidence for this compound is limited, related compounds suggest it may inhibit inflammatory responses. The following protocols are based on studies with similar molecules and can be adapted to investigate the anti-inflammatory potential of this compound.

Experimental Workflow for Anti-Inflammatory Studies

Caption: Workflow for investigating the anti-inflammatory effects of this compound.

Signaling Pathway Diagram

Caption: Potential inhibitory effect of this compound on the NF-κB pathway.

Experimental Protocols

a) Nitric Oxide (NO) Production Assay

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

b) Cytokine Measurement (ELISA)

-

Cell Culture and Treatment: Follow the same steps as the NO production assay.

-

Supernatant Collection: Collect the cell culture supernatant after LPS stimulation.

-

ELISA: Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

c) Western Blot for NF-κB Pathway

-

Cell Treatment: Pre-treat cells with this compound and then stimulate with LPS for a shorter duration (e.g., 30-60 minutes).

-